molecular formula C17H17Cl2N3O2S B3922254 (2E)-2-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide

(2E)-2-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide

Cat. No.: B3922254
M. Wt: 398.3 g/mol
InChI Key: BURQUISWCDKGNW-UFFVCSGVSA-N
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Description

(2E)-2-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes dichloro, phenoxy, and ethoxy groups

Properties

IUPAC Name

[(E)-[3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2S/c1-11-2-4-13(5-3-11)23-6-7-24-16-14(18)8-12(9-15(16)19)10-21-22-17(20)25/h2-5,8-10H,6-7H2,1H3,(H3,20,22,25)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURQUISWCDKGNW-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=NNC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=N/NC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde, which is then reacted with hydrazinecarbothioamide under specific conditions to yield the final product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-2-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds share the dichloroaniline structure but differ in their additional functional groups.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Similar in having multiple functional groups but differs in its overall structure and applications.

    Bromomethyl methyl ether: Shares some structural similarities but has different reactivity and uses.

Uniqueness

(2E)-2-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
(2E)-2-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.